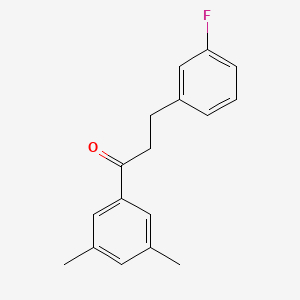

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

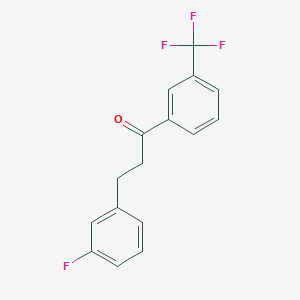

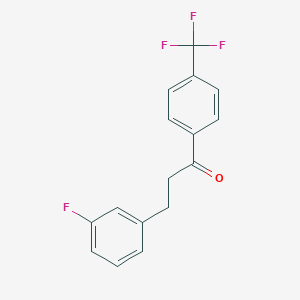

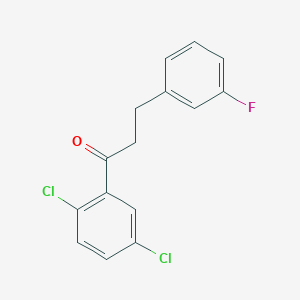

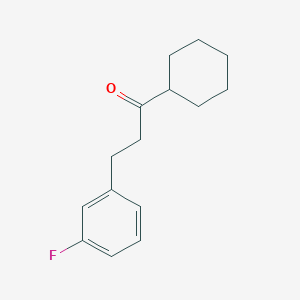

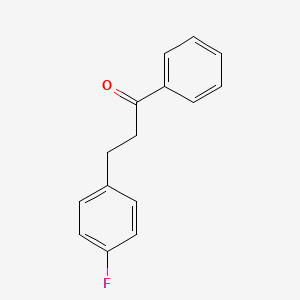

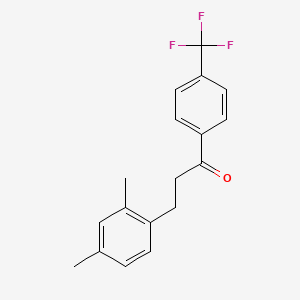

The compound is a derivative of propiophenone, which is an aromatic ketone. The presence of the trifluoromethyl group (-CF3) and the dimethylphenyl group (C6H4(CH3)2) suggests that this compound may have unique properties compared to the base propiophenone structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a ketone functional group, a trifluoromethyl group, and a dimethylphenyl group. These groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique

Polymer Synthesis and Properties

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been utilized in the synthesis of novel polymers. One study reports the synthesis of bisphenols with methyl groups ortho-substituted to the phenol groups, including bulky trifluoromethyl-substituted phenyl groups. These polymers exhibit good solubility, thermal stability, low dielectric constants, and high light transmittance, making them suitable for various industrial applications (Shang et al., 2012).

Electroactive Polymer Research

Another area of research involving 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is in the development of electroactive polymers. A study demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide), which shows potential for applications due to its semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Anion Exchange Membrane Development

Research on anion exchange membranes has also incorporated derivatives of 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone. A study focused on synthesizing poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups for high hydroxide conductivity, which is crucial for applications in fuel cells and other electrochemical devices (Shi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied to understand their biological activity. For example, an analysis of the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, a compound with structural similarities, helps in understanding the reactivity and potential applications of these compounds (Allen et al., 1971).

Biodegradation Studies

Studies on the biodegradation of substituted phenols, including compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, provide insights into the environmental impact and treatment of these compounds. Research on anaerobic biodegradability and toxicity to methanogenesis offers valuable information for environmental management (O'Connor & Young, 1989).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-14(13(2)11-12)7-10-17(22)15-5-8-16(9-6-15)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXTXRTNUAYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644697 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898794-34-8 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.